molecular formula C17H14Cl2N4O B11991190 3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]propanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]propanehydrazide

Katalognummer: B11991190
Molekulargewicht: 361.2 g/mol
InChI-Schlüssel: QTHRKWJWLKNPOV-UFFVCSGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-benzimidazol-1-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]propanohydrazide is a complex organic compound that features a benzimidazole ring and a hydrazide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]propanohydrazide typically involves the condensation of 3-(1H-benzimidazol-1-yl)propanoic acid hydrazide with 2,4-dichlorobenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-benzimidazol-1-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include benzimidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the compound, potentially with altered hydrazide groups.

    Substitution: Substituted benzimidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(1H-benzimidazol-1-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]propanohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]propanohydrazide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The hydrazide group may also play a role in the compound’s biological activity by forming hydrogen bonds or covalent interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
  • 2-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
  • 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride

Uniqueness

3-(1H-benzimidazol-1-yl)-N’-[(E)-(2,4-dichlorophenyl)methylidene]propanohydrazide is unique due to the presence of both the benzimidazole ring and the hydrazide functional group, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C17H14Cl2N4O

Molekulargewicht

361.2 g/mol

IUPAC-Name

3-(benzimidazol-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H14Cl2N4O/c18-13-6-5-12(14(19)9-13)10-21-22-17(24)7-8-23-11-20-15-3-1-2-4-16(15)23/h1-6,9-11H,7-8H2,(H,22,24)/b21-10+

InChI-Schlüssel

QTHRKWJWLKNPOV-UFFVCSGVSA-N

Isomerische SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.